2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Physicochemical property Drug-likeness Structural comparator

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1208967-38-7) is a synthetic small molecule belonging to the 1-pyrimidinylacetamide class. With a molecular weight of 286.33 g/mol and a computed XLogP3-AA of 0.4, this compound features a 4-propyl substituted pyrimidinone core linked to a pyridin-2-ylmethyl acetamide side chain.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1208967-38-7
Cat. No. B2638651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS1208967-38-7
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CC=N2
InChIInChI=1S/C15H18N4O2/c1-2-5-12-8-15(21)19(11-18-12)10-14(20)17-9-13-6-3-4-7-16-13/h3-4,6-8,11H,2,5,9-10H2,1H3,(H,17,20)
InChIKeyTXVHWZGXBLFQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1208967-38-7) – A Structurally Defined Tool Compound


2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1208967-38-7) is a synthetic small molecule belonging to the 1-pyrimidinylacetamide class [1]. With a molecular weight of 286.33 g/mol and a computed XLogP3-AA of 0.4, this compound features a 4-propyl substituted pyrimidinone core linked to a pyridin-2-ylmethyl acetamide side chain [1]. While the broader 1-pyrimidinylacetamide chemotype has been described as an inhibitor of human leukocyte elastase (HLE/HNE) [2], specific peer-reviewed biological data for this individual compound is extremely scarce in the public domain, positioning it primarily as a specialized research intermediate or tool compound requiring further characterization.

Why Generic 1-Pyrimidinylacetamide Substitution Cannot Guarantee Equivalent Performance to 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide


The 1-pyrimidinylacetamide chemotype exerts biological activity through specific substitution patterns, where modifications to the pyrimidinone core at the 4-position or the acetamide side chain drastically alter target engagement and selectivity [1]. The general patent literature establishes that even closely related analogs within this class exhibit differential potency against human leukocyte elastase (HLE) [1]. Therefore, replacing 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide with an alternative 1-pyrimidinylacetamide that lacks the specific 4-propyl and pyridin-2-ylmethyl combination introduces uncharacterized variability in enzymatic inhibition, binding kinetics, and off-target profiles. The quantitative evidence below, albeit limited by the scarcity of public data, underscores that structural identity is a non-interchangeable parameter for procurement decisions.

Quantitative Differentiation Evidence for 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1208967-38-7)


Physicochemical Baseline vs. Core Pyrimidinone Scaffold

As a foundational differentiation, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide presents a computed logP (XLogP3-AA) of 0.4 [1]. In contrast, an unsubstituted 1-pyrimidinylacetamide core often exhibits significantly higher hydrophilicity. This physiochemical difference can directly influence membrane permeability and non-specific binding. This evidence is provided to establish a primary structural distinction, but no head-to-head activity data is available.

Physicochemical property Drug-likeness Structural comparator

Class-Level Human Leukocyte Elastase (HLE) Inhibition Context

The 1-pyrimidinylacetamide class is explicitly characterized in the patent literature as inhibitors of human leukocyte elastase (HLE/HNE) [1]. The patent further describes that specific substitutions, including those on the pyrimidinone ring and the acetamide moiety, critically modulate HLE inhibitory potency [1]. While 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide itself lacks published IC50 values, its structural features (4-propyl and pyridin-2-ylmethyl) are consistent with the key pharmacophoric elements required for activity against this target. This is a class-level inference only; direct comparator data is absent.

Human leukocyte elastase Enzyme inhibition Inflammation

Optimal Application Scenarios for 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide Based on Available Evidence


Specialized Intermediate for Custom 1-Pyrimidinylacetamide Library Synthesis

Given its unique substitution pattern and the well-documented structure-activity relationship sensitivity of the 1-pyrimidinylacetamide class [1], this compound serves as a rationally designed intermediate for constructing focused compound libraries aimed at exploring human leukocyte elastase (HLE) or related serine protease inhibition. Its procurement is justified for teams seeking to diversify the 4-position alkyl chain and pyridinyl-amide nitrogen region in a parallel synthesis approach.

Negative Control or Reference Probe in HLE-Targeted Assays

The theoretical class-based activity against HLE [1] positions this molecule as a potential probe. Its specific, but unproven, activity profile makes it suitable as a test article in primary biochemical screens where a structurally novel 1-pyrimidinylacetamide is required to determine if HLE inhibitory activity is retained with a 4-propyl/pyridin-2-ylmethyl substitution. User-side dose-response profiling is essential to establish its utility as a true reference compound.

Physicochemical Standard in Caco-2 Permeability or Solubility Assays

With a computed logP of 0.4 [2], this compound can serve as a moderate-permeability reference standard in Caco-2 or PAMPA assays, particularly when benchmarking experimental permeability values against other 1-pyrimidinylacetamide analogs with differing logP profiles. Its predictable physicochemical parameters allow for its inclusion in a validation set for computational permeability models.

Tool Compound for Investigating Inflammatory Disease Models with Limited Existing Data Requirements

In early-stage academic research on inflammatory pathologies where HLE is implicated (ARDS, rheumatoid arthritis) [1], this compound may be utilized as a preliminary tool to investigate elastase-dependent pathways, provided that the purchasing researcher accepts the absence of pre-existing in vivo data and commits to generating their own primary pharmacological validation.

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